molecular formula C10H15NO3S2 B14638256 Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- CAS No. 55116-64-8

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-

Katalognummer: B14638256
CAS-Nummer: 55116-64-8
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: YPWNNZBNCYQSHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- is a chemical compound with a complex structure that includes a methanesulfonamide group, a methoxyphenyl group, and a dimethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- typically involves the reaction of methanesulfonamide with 4-methoxyphenylthiol and N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonamide: A simpler compound with similar functional groups but lacking the methoxyphenyl and dimethylamine groups.

    N-[(4-methoxyphenyl)methyl]methanesulfonamide: A related compound with a methoxyphenyl group but different substitution patterns.

Uniqueness

Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

55116-64-8

Molekularformel

C10H15NO3S2

Molekulargewicht

261.4 g/mol

IUPAC-Name

1-(4-methoxyphenyl)sulfanyl-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C10H15NO3S2/c1-11(2)16(12,13)8-15-10-6-4-9(14-3)5-7-10/h4-7H,8H2,1-3H3

InChI-Schlüssel

YPWNNZBNCYQSHF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)CSC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.